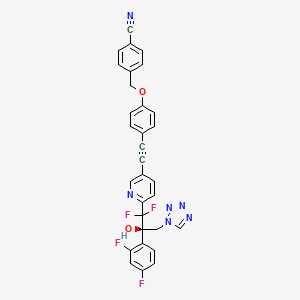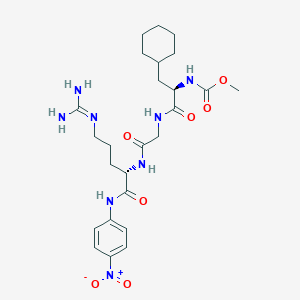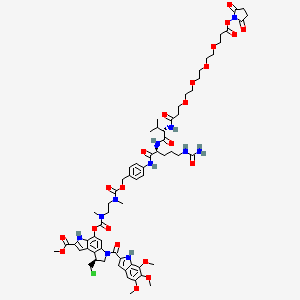
MW-150 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MW-150 hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
MW-150 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MW-150 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of p38α MAPK and its effects on various biochemical pathways.
Biology: It is used to investigate the role of p38α MAPK in cellular processes, including inflammation and cell signaling.
Industry: It is used in the development of new therapeutic agents targeting p38α MAPK.
Mechanism of Action
MW-150 hydrochloride exerts its effects by selectively inhibiting p38α MAPK. This inhibition prevents the phosphorylation of downstream substrates, such as MK2, in activated glial cells. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β, and attenuates neuroinflammation .
Comparison with Similar Compounds
MW-150 hydrochloride is unique due to its high selectivity for p38α MAPK and its ability to penetrate the central nervous system. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with less selectivity for p38α.
BIRB 796: A potent p38 MAPK inhibitor with broader specificity.
VX-702: A p38 MAPK inhibitor with clinical potential but different pharmacokinetic properties.
This compound stands out due to its combination of selectivity, central nervous system penetration, and oral bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24ClN5 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride |
InChI |
InChI=1S/C24H23N5.ClH/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;/h2-11,16-17H,12-15H2,1H3;1H |
InChI Key |
FQMOEAOQYORXPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11931589.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)


![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)

![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)


